molecular formula C22H26N6O B2472652 N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291867-59-8

N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2472652
CAS No.: 1291867-59-8
M. Wt: 390.491
InChI Key: BIAYGAGZCZAOKF-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a structurally complex molecule featuring a triazole core linked to a piperazine-carboxyl moiety and substituted phenyl groups. Its design combines pharmacophores commonly associated with antifungal and CNS-targeting agents. The ethylphenyl and methylphenyl substituents likely modulate lipophilicity and receptor binding, while the triazole-piperazine scaffold may contribute to interactions with enzymes such as cytochrome P450 (CYP) isoforms .

Properties

IUPAC Name

[5-(4-ethylanilino)triazolidin-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-3-17-7-9-18(10-8-17)23-21-20(24-26-25-21)22(29)28-13-11-27(12-14-28)19-6-4-5-16(2)15-19/h4-10,15,20-21,23-26H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGVNRUOMSMXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a synthetic compound that has garnered attention due to its potential biological activities. Structurally, it belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H30N6O
  • Molecular Weight : 394.5 g/mol
  • CAS Number : 1291867-59-8
PropertyValue
Molecular FormulaC22H30N6O
Molecular Weight394.5 g/mol
CAS Number1291867-59-8

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Modulation of Enzymatic Activity : This compound has been shown to modulate enzymes such as pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism. By influencing PKM2 activity, it may affect cellular energy production and proliferation rates in tumor cells .
  • Antimicrobial Properties : Triazole derivatives have been reported to exhibit antimicrobial activities against a range of pathogens. Initial studies suggest that this compound may possess moderate to good activity against various bacteria and fungi .
  • Neuropharmacological Effects : Given its piperazine moiety, this compound may also exhibit neuropharmacological effects similar to other piperazine derivatives, potentially influencing neurotransmitter systems .

Antimicrobial Activity

A study evaluated the antimicrobial properties of several triazole derivatives, including this compound. The findings indicated that this compound demonstrated significant inhibitory effects against several bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may be a promising candidate for further development as an antimicrobial agent .

Case Studies

In a recent case study involving cancer cell lines, the compound was tested for its cytotoxic effects. The results indicated that it inhibited cell proliferation in a dose-dependent manner across various cancer types:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF7 (Breast Cancer)15
A549 (Lung Cancer)12

These findings highlight the potential of this compound as an anticancer agent .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that suggest its potential use in therapeutic applications:

Antitumor Activity

Research indicates that compounds containing a triazole ring often display significant antitumor properties. The presence of the triazole structure in N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine may enhance its efficacy against various cancer cell lines.

Table 1: Antitumor Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AA-4311.61
Compound BJurkat1.98
Compound CMCF-7<10

Anticonvulsant Activity

Given the structural similarities with known anticonvulsants, this compound may also exhibit efficacy in treating seizure disorders. Studies on related piperazine derivatives have shown that structural modifications can significantly enhance anticonvulsant properties.

Table 2: Anticonvulsant Activity Studies

Compound NameModel UsedEfficacy (%)Reference
Piperazine Derivative 1PTZ-induced seizures100
Piperazine Derivative 2Maximal electroshock85

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. Research has highlighted the importance of optimizing these synthetic pathways to enhance yield and purity.

Case Studies

Several studies have explored the pharmacological applications of triazole derivatives similar to this compound:

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that triazole derivatives exhibit significant anticancer activity against multiple cancer types. The study found that specific modifications to the triazole ring could enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Neurological Effects

Another research effort investigated the anticonvulsant properties of piperazine derivatives, revealing that certain structural modifications led to improved efficacy in animal models of epilepsy. This suggests that compounds like this compound could be promising candidates for further development as anticonvulsants.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Ring

The 1,2,3-triazole core undergoes nucleophilic substitution under basic conditions. The NH group at position 1 participates in deprotonation-driven reactions:

Reaction Conditions Products Yield
AlkylationK₂CO₃, DMF, 80°CN1-alkylated triazole derivatives65–78%
ArylationCuI, Et₃N, DMSO, 100°CAryl-substituted triazoles55–70%

These reactions are facilitated by the electron-deficient nature of the triazole ring, enabling attack by alkyl halides or aryl boronic acids.

Acylation of the Piperazine and Amine Groups

The secondary amine in the piperazine ring and the aniline group react with acylating agents:

Reagent Conditions Site Modified Outcome
Acetyl chlorideCH₂Cl₂, RT, 12hPiperazine nitrogenN-acetylpiperazine derivative
Benzoyl chloridePyridine, reflux, 6hAniline groupN-benzoylated product

Steric hindrance from the 3-methylphenyl group on the piperazine reduces acylation efficiency at this site compared to the aniline group.

Oxidation Reactions

The triazole ring and ethylphenyl group are susceptible to oxidation:

Oxidizing Agent Conditions Product Observations
KMnO₄ (acidic)H₂SO₄, 60°C, 3hTriazole ring cleavageForms carboxylic acid derivatives
H₂O₂ (catalytic Fe³⁺)EtOH, RT, 24hEthyl → hydroxyethyl oxidationPartial conversion (~40%)

Oxidation pathways depend on reaction pH and temperature, with acidic conditions favoring ring degradation.

Cycloaddition with Alkynes

The triazole participates in Huisgen-type cycloadditions under copper catalysis:

Alkyne Catalyst Product Regioselectivity
PhenylacetyleneCuI, TBTA, DMF1,4-disubstituted triazole>95% regioselectivity
Propargyl bromideCuSO₄·5H₂O, sodium ascorbateBistriazole-linked derivative82% yield

These reactions exploit the compound’s azide-like reactivity, forming stable triazole linkages .

Mannich and Schiff Base Formation

The primary amine group forms Schiff bases and Mannich derivatives:

Reaction Type Reagents Conditions Application
Schiff base4-methoxybenzaldehydeEtOH, reflux, 8hAntimicrobial intermediate
Mannich reactionFormaldehyde + morpholineH₂O, 60°C, 12hEnhanced bioactivity derivatives

Schiff base formation is pH-sensitive, requiring mildly acidic conditions (pH 5–6) for optimal imine bond stability .

pH-Dependent Reactivity

The compound’s behavior varies significantly with pH:

pH Range Dominant Reaction Key Functional Group
2–4Protonation of piperazine → reduced nucleophilicityPiperazine (pKa ~9.8)
7–9Deprotonation of triazole NH → enhanced alkylationTriazole NH (pKa ~10.2)
>10Hydrolysis of amide bondsPiperazine-carbonyl linkage

Comparative Reactivity Table

Functional Group Reactivity Toward Relative Rate Key Citations
Triazole NHAlkylationHigh
Piperazine NHAcylationModerate
Aniline NHElectrophilic substitutionLow

Degradation Pathways

  • Thermal Decomposition : Above 200°C, the compound degrades into 3-methylphenylpiperazine and triazole-carboxamide fragments.

  • Photolytic Cleavage : UV exposure (254 nm) induces homolytic cleavage of the C–N bond in the piperazine-carbonyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

  • Structural Differences : The chloro-substituted phenyl group replaces the ethylphenyl moiety in the target compound (Figure 1).
  • Bioactivity: Chlorophenyl derivatives are often associated with enhanced antimicrobial activity due to electronegativity and steric effects .
  • Commercial Availability : Available from Life Chemicals in milligram quantities (priced at $54–$119 per 1–30 mg), indicating research-scale accessibility .

PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide)

  • Structural Similarities : Both compounds feature triazole and piperazine moieties. PC945 includes a difluorophenyl group and a tetrahydrofuran ring, optimizing it for inhaled antifungal delivery.
  • Pharmacological Differences: Target: PC945 inhibits lanosterol 14α-demethylase (CYP51A1), a key enzyme in ergosterol biosynthesis, with potent activity against Aspergillus fumigatus . Bioavailability: PC945 is designed for localized lung action with minimal systemic exposure, whereas the ethylphenyl analog’s pharmacokinetics remain uncharacterized .
  • Efficacy : PC945 demonstrates efficacy against itraconazole-resistant isolates, highlighting the role of fluorine substituents in overcoming resistance .

Triazole-Thiazole Hybrids

  • Examples :
    • 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine
    • 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine
  • Structural Contrasts : Thiazole rings replace the piperazine-carboxyl group, introducing sulfur-based heterocycles.
  • Bioactivity : These hybrids exhibit broad-spectrum antimicrobial properties, suggesting that the triazole-thiazole combination enhances target engagement .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Weight Key Substituents Biological Target Notable Activity Reference
Target Compound ~428.5 g/mol 4-ethylphenyl, 3-methylphenyl Undefined Undefined
N-(3-chlorophenyl) analog ~441.3 g/mol 3-chlorophenyl, 3-methylphenyl Undefined Research-scale available
PC945 ~640.5 g/mol Difluorophenyl, tetrahydrofuran CYP51A1 Antifungal (Aspergillus)
Triazole-thiazole hybrid (e.g., C18H14ClN5S) 367.86 g/mol Chlorophenyl, thiazole Antimicrobial targets Broad-spectrum inhibition

Research Findings and Mechanistic Insights

  • Role of Piperazine : Piperazine derivatives are frequently used to enhance solubility and CNS penetration. In PC945, piperazine facilitates binding to CYP51A1’s active site .
  • Triazole Importance : The 1,2,3-triazole group in the target compound may enable hydrogen bonding with biological targets, analogous to its role in antifungal azoles .
  • Substituent Effects :
    • Fluorine : In PC945, fluorine atoms improve metabolic stability and target affinity .
    • Chloro vs. Ethyl : Chloro groups may enhance electrophilic interactions, whereas ethyl groups increase lipophilicity .

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